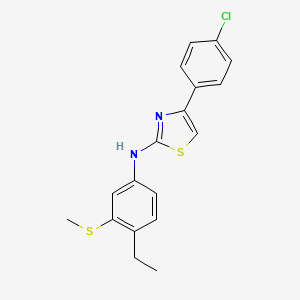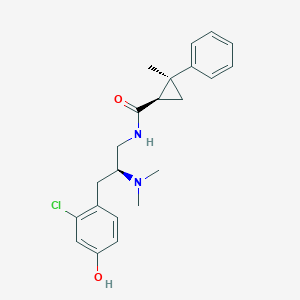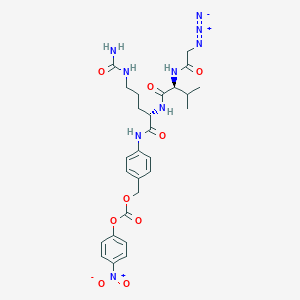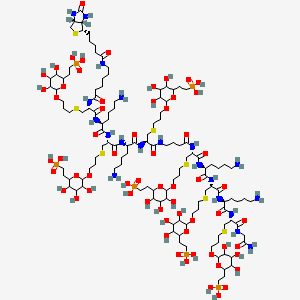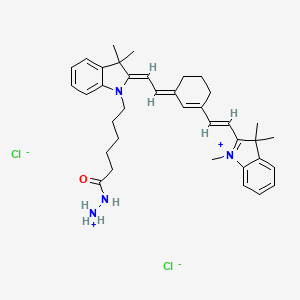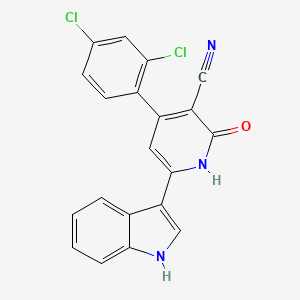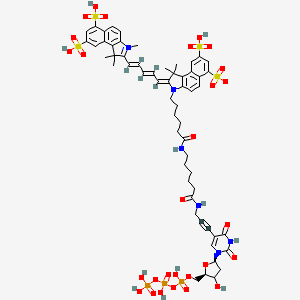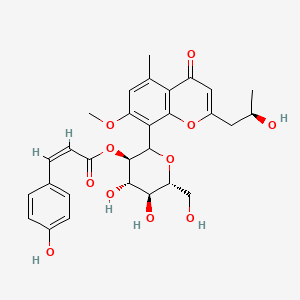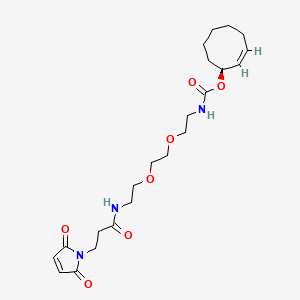
KRES peptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRES peptide is an apolipoprotein with four amino acid residues. It interacts with lipids, reduces lipoprotein lipid hydroperoxides, activates antioxidant enzymes associated with high-density lipoprotein, and exhibits anti-inflammatory and anti-atherogenic properties . This peptide is also orally active and has shown potential in various biomedical applications .
准备方法
Synthetic Routes and Reaction Conditions
KRES peptide can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained . Common reagents used in SPPS include Fmoc-protected amino acids, coupling agents like HBTU or HATU, and deprotection agents such as piperidine .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which can be automated to increase efficiency and yield. The process includes the same steps as laboratory-scale synthesis but is optimized for larger quantities. After synthesis, the peptide is cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and characterized by mass spectrometry and other analytical techniques .
化学反应分析
Types of Reactions
KRES peptide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s properties and enhancing its stability and bioactivity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Substitution reactions involve replacing specific amino acids with analogs to study their role in the peptide’s activity.
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, bioactivity, and specificity. These modifications can improve the peptide’s therapeutic potential and facilitate its use in various applications .
科学研究应用
KRES peptide has a wide range of scientific research applications, including:
作用机制
KRES peptide exerts its effects by interacting with lipids and activating antioxidant enzymes associated with high-density lipoprotein. This interaction reduces lipoprotein lipid hydroperoxides, which are harmful oxidative products. The peptide’s anti-inflammatory and anti-atherogenic properties are attributed to its ability to modulate lipid metabolism and reduce oxidative stress . The molecular targets and pathways involved include high-density lipoprotein-associated enzymes and lipid-binding proteins .
相似化合物的比较
KRES peptide is unique due to its specific amino acid sequence and bioactive properties. Similar compounds include other apolipoprotein mimetic peptides, such as:
Apolipoprotein A-I mimetic peptides: These peptides share similar lipid-binding and antioxidant properties but may differ in their amino acid sequences and specific activities.
Soybean-derived peptides: These peptides, such as VVVP and β-conglycinin-derived peptides, also exhibit hypolipidemic and antioxidant properties but are derived from different sources and have distinct sequences.
This compound stands out due to its specific interactions with lipids and its potential therapeutic applications in cardiovascular diseases and other conditions associated with oxidative stress and inflammation .
属性
分子式 |
C20H38N8O8 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC 名称 |
(4S)-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H38N8O8/c21-8-2-1-4-11(22)16(32)26-12(5-3-9-25-20(23)24)17(33)27-13(6-7-15(30)31)18(34)28-14(10-29)19(35)36/h11-14,29H,1-10,21-22H2,(H,26,32)(H,27,33)(H,28,34)(H,30,31)(H,35,36)(H4,23,24,25)/t11-,12-,13-,14-/m0/s1 |
InChI 键 |
LDXRMQDYECDCQN-XUXIUFHCSA-N |
手性 SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N |
规范 SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


